
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms in the molecule. Unfortunately, the specific molecular structure of “N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide” is not available in the retrieved data .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not available in the retrieved data .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the retrieved data .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide and its derivatives have been evaluated for their anticancer activity. A study by Ravinaik et al. (2021) synthesized a series of substituted benzamides and tested them against various cancer cell lines, finding moderate to excellent anticancer activity (Ravinaik et al., 2021).
Neuroprotective and Alzheimer's Disease Treatment
This compound has shown potential in the treatment of Alzheimer's disease. A study by Lee et al. (2018) reports the development of derivatives with potent inhibitory selectivity against histone deacetylase 6, demonstrating neuroprotective activity and potential to ameliorate Alzheimer's disease phenotypes (Lee et al., 2018).
Antiallergic Properties
Honma et al. (1983) prepared a series of N-(1H-tetrazol-5-yl) derivatives, including a compound similar to this compound, and evaluated them for antiallergic activity. They found significant antiallergic effects in their studies (Honma et al., 1983).
Antiviral Activities
Benzamide-based derivatives have been synthesized and tested for antiviral activities. Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their significant activities against the bird flu influenza H5N1 strain (Hebishy et al., 2020).
Antidiabetic Potential
Research has also been conducted to evaluate the antidiabetic potential of benzamide derivatives. Nomura et al. (1999) synthesized 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives and identified compounds with significant antihyperglycemic effects (Nomura et al., 1999).
Antimicrobial and Antioxidant Activities
A study by Yang et al. (2015) isolated a new benzamide from endophytic Streptomyces and investigated its antimicrobial and antioxidant activities. The compound showed promising results in these areas (Yang et al., 2015).
Neuroleptic Activity
Benzamides have been explored for their neuroleptic activity. Iwanami et al. (1981) synthesized and evaluated benzamides for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, finding a good correlation between structure and activity in these compounds (Iwanami et al., 1981).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-2-24-15-10-8-14(9-11-15)22-16(19-20-21-22)12-18-17(23)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENZHBOHMPHIKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
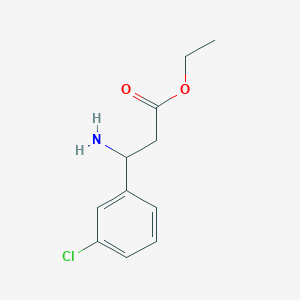
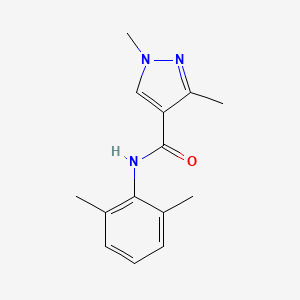
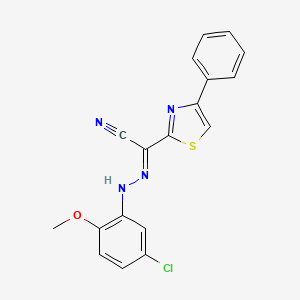
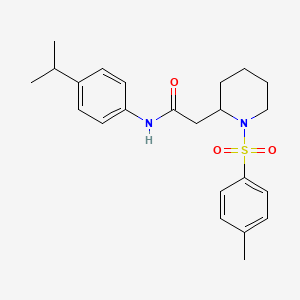

![4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2722630.png)
![4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B2722632.png)
![Spiro[3.5]nonan-2-amine hydrochloride](/img/structure/B2722634.png)
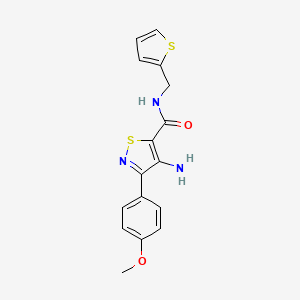
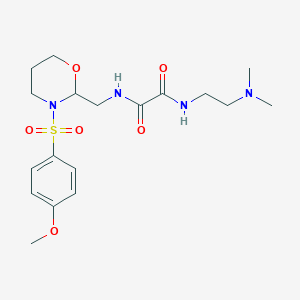
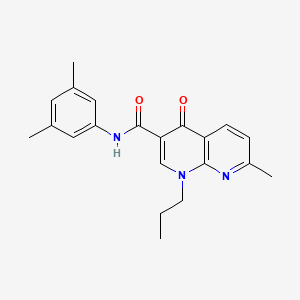
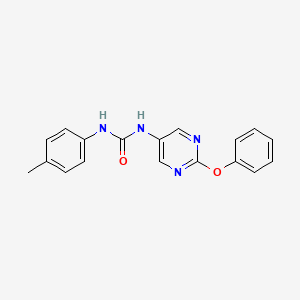
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2722641.png)
![Ethyl 2-[6-acetamido-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2722644.png)
